An In-depth Technical Guide to 9-Oxa-1,4-diazaspiro[5.5]undecane: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 9-Oxa-1,4-diazaspiro[5.5]undecane: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic scaffold, 9-Oxa-1,4-diazaspiro[5.5]undecane. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with therapeutic potential.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures by providing a more rigid and defined orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 9-Oxa-1,4-diazaspiro[5.5]undecane core, incorporating both oxygen and nitrogen heteroatoms, represents a compelling scaffold for the design of novel therapeutic agents targeting a range of biological targets. Derivatives of this core structure have shown promise in areas such as pain management, demonstrating the therapeutic potential embedded within this spirocyclic framework.[1][2]
Part 1: Synthesis of the 9-Oxa-1,4-diazaspiro[5.5]undecane Core
The synthesis of the 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold can be achieved through a versatile and multi-step synthetic route. The following protocol is a representative synthesis, adapted from methodologies reported for substituted analogs.[1] The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Proposed Synthetic Pathway
The synthesis commences with readily available starting materials and proceeds through key intermediates to construct the spirocyclic core.
Caption: Proposed synthetic pathway for 9-Oxa-1,4-diazaspiro[5.5]undecane.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of the Epoxide Intermediate
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Rationale: The initial step involves the conversion of a cyclic ketone, N-Boc-4-piperidone, into a spirocyclic epoxide. The Corey-Chaykovsky reaction is a reliable method for this transformation, utilizing a sulfur ylide to add a methylene group across the carbonyl, forming the epoxide ring. The Boc protecting group is chosen for its stability under these reaction conditions and its ease of removal in a later step.
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Procedure:
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To a stirred suspension of trimethylsulfoxonium iodide in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).
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Allow the mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the dimethylsulfoxonium ylide.
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Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure epoxide intermediate.
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Step 2: Synthesis of the Amino Alcohol Intermediate
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Rationale: The epoxide ring is then opened by a nucleophilic amine. For the synthesis of the parent compound, ammonia can be used. This reaction is typically carried out at elevated temperatures to facilitate the ring-opening. This step introduces the second nitrogen atom required for the final diazasprio-scaffold.
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Procedure:
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In a sealed tube, dissolve the epoxide intermediate in a solution of ammonia in methanol.
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Heat the reaction mixture at 80-100 °C for 24-48 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
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The resulting crude amino alcohol can be used in the next step without further purification, or it can be purified by column chromatography if necessary.
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Step 3: Deprotection and Intramolecular Cyclization
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Rationale: The final step involves the removal of the Boc protecting group, which is typically achieved under acidic conditions. The liberated secondary amine then undergoes an intramolecular cyclization with the hydroxyl group, forming the tetrahydropyran ring of the spiro-scaffold.
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Procedure:
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Dissolve the crude amino alcohol in a suitable solvent such as methanol or dioxane.
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Add a strong acid, such as hydrochloric acid (in dioxane) or trifluoroacetic acid, and stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, neutralize the reaction with a base such as sodium bicarbonate or triethylamine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, 9-Oxa-1,4-diazaspiro[5.5]undecane, by column chromatography or crystallization.
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Part 2: Characterization of 9-Oxa-1,4-diazaspiro[5.5]undecane
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons of the two piperidine rings and the tetrahydropyran ring. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure. Protons adjacent to the nitrogen and oxygen atoms will show characteristic downfield shifts. |
| ¹³C NMR | Signals for all the carbon atoms in the molecule, including the spirocyclic carbon atom which will appear as a quaternary carbon signal. The chemical shifts will be consistent with the presence of C-N and C-O bonds. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of 9-Oxa-1,4-diazaspiro[5.5]undecane (C₉H₁₈N₂O, Molecular Weight: 170.25 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). |
Part 3: Applications and Future Directions
While the parent 9-Oxa-1,4-diazaspiro[5.5]undecane is a novel scaffold, its derivatives have shown significant biological activity, highlighting the potential of this chemical class.
Known Applications of Derivatives
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Pain Management: Derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists.[1][2] This dual-action mechanism is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[1] One of the lead compounds from this series demonstrated potent analgesic activity in preclinical models, comparable to oxycodone, but with less constipation.[1]
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Antihypertensive Agents: Earlier work on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones identified compounds with significant antihypertensive activity in spontaneously hypertensive rats, primarily through peripheral α₁-adrenoceptor blockade.[3]
Future Perspectives
The 9-Oxa-1,4-diazaspiro[5.5]undecane core provides a versatile platform for the development of new therapeutic agents. Future research could focus on:
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Expansion of the SAR: Systematic modification of the core structure at the nitrogen positions and on the rings could lead to the discovery of new compounds with improved activity and selectivity for various biological targets.
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Exploration of New Therapeutic Areas: Given the privileged nature of spirocyclic scaffolds, this core could be explored for applications in other therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.
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Development of Asymmetric Syntheses: The development of stereoselective synthetic methods would allow for the preparation of enantiomerically pure compounds, which is crucial for understanding the stereochemical requirements for biological activity and for the development of safer and more effective drugs.[4]
Conclusion
The 9-Oxa-1,4-diazaspiro[5.5]undecane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and the presence of key heteroatoms make it an attractive starting point for the design of novel bioactive molecules. The synthetic route outlined in this guide provides a practical approach to accessing this core structure, paving the way for the exploration of its full therapeutic potential.
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. (2019-11-19). [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. (2020-03-12). [Link]
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Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. (2015-03-22). [Link]
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1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. (n.d.). [Link]
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Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. (n.d.). [Link]
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